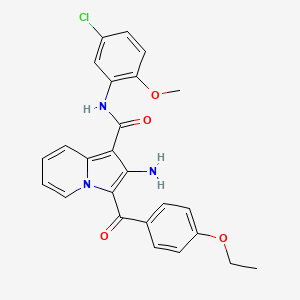
2-amino-N-(5-chloro-2-methoxyphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N-(5-chloro-2-methoxyphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide is a useful research compound. Its molecular formula is C25H22ClN3O4 and its molecular weight is 463.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-amino-N-(5-chloro-2-methoxyphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide is a novel indolizine derivative that has garnered attention for its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H21ClN2O4 with a molecular weight of approximately 394.85 g/mol. The structure features a chloro-substituted methoxyphenyl moiety, an ethoxybenzoyl group, and an indolizine core, which are critical for its biological activity.
Research indicates that the compound exhibits significant antiproliferative effects against various cancer cell lines. The mechanisms of action include:
- Inhibition of EGFR : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), a crucial target in cancer therapy. In vitro studies demonstrated IC50 values in the low nanomolar range against EGFR T790M mutants, comparable to established inhibitors like osimertinib .
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by increasing levels of pro-apoptotic proteins such as Bax and caspases while decreasing anti-apoptotic proteins like Bcl-2. This dual modulation contributes to enhanced cell death in tumor cells .
- Cell Cycle Arrest : It has been observed that treatment with this compound results in cell cycle arrest at the G2/M phase, leading to reduced proliferation rates in treated cells .
Antiproliferative Effects
The following table summarizes the antiproliferative activity of this compound against various cancer cell lines:
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| A-549 (Lung) | 45 | EGFR inhibition, apoptosis induction |
| MCF-7 (Breast) | 38 | Cell cycle arrest, pro-apoptotic effects |
| Panc-1 (Pancreas) | 50 | EGFR inhibition |
| HT-29 (Colon) | 42 | Induction of apoptosis |
Case Studies
Several studies have investigated the biological activity of related compounds with similar structures. For instance:
- Study on 5-Chloro-Indole Derivatives : A series of compounds including derivatives with chloro and methoxy substitutions were synthesized and tested for their antiproliferative effects. The most potent derivatives exhibited IC50 values as low as 9.5 nM against EGFR T790M, indicating a strong potential for targeting resistant cancer phenotypes .
- Comparative Analysis : In a comparative study involving multiple indole-based compounds, it was found that those with ethoxy and chloro substitutions showed enhanced activity against breast cancer cell lines compared to their non-substituted counterparts. This suggests that specific functional groups can significantly influence biological activity .
Propiedades
IUPAC Name |
2-amino-N-(5-chloro-2-methoxyphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O4/c1-3-33-17-10-7-15(8-11-17)24(30)23-22(27)21(19-6-4-5-13-29(19)23)25(31)28-18-14-16(26)9-12-20(18)32-2/h4-14H,3,27H2,1-2H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWFOJHSNVKNOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=C(C=CC(=C4)Cl)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













